molecular formula C11H10BrN3O2S B215226 4-(3-Bromoanilino)-3-pyridinesulfonamide

4-(3-Bromoanilino)-3-pyridinesulfonamide

Cat. No. B215226
M. Wt: 328.19 g/mol
InChI Key: OOHNOHDMJLUMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromoanilino)-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is known for its unique chemical structure and has been found to exhibit several promising properties that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 4-(3-Bromoanilino)-3-pyridinesulfonamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
4-(3-Bromoanilino)-3-pyridinesulfonamide has been found to exhibit several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Bromoanilino)-3-pyridinesulfonamide in lab experiments is its ability to exhibit significant activity against several types of cancer and bacterial infections. This makes it an attractive candidate for further research in these areas. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(3-Bromoanilino)-3-pyridinesulfonamide. One area of research could focus on developing new drugs based on this compound that exhibit even greater activity against cancer and bacterial infections. Another area of research could focus on understanding the mechanism of action of this compound in greater detail, which could lead to the development of more effective treatments for these diseases. Additionally, further research could be conducted to explore the potential applications of this compound in other areas, such as neuroscience and immunology.

Synthesis Methods

The synthesis of 4-(3-Bromoanilino)-3-pyridinesulfonamide can be achieved through various methods, including the reaction of 3-bromoaniline with pyridine-3-sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

4-(3-Bromoanilino)-3-pyridinesulfonamide has been extensively studied for its potential applications in the development of new drugs. This compound has been found to exhibit significant activity against several types of cancer, including breast cancer, lung cancer, and colon cancer. In addition, it has also been found to be effective against certain types of bacterial infections.

properties

Product Name

4-(3-Bromoanilino)-3-pyridinesulfonamide

Molecular Formula

C11H10BrN3O2S

Molecular Weight

328.19 g/mol

IUPAC Name

4-(3-bromoanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H10BrN3O2S/c12-8-2-1-3-9(6-8)15-10-4-5-14-7-11(10)18(13,16)17/h1-7H,(H,14,15)(H2,13,16,17)

InChI Key

OOHNOHDMJLUMEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=NC=C2)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=NC=C2)S(=O)(=O)N

solubility

36.3 [ug/mL]

Origin of Product

United States

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